molecular formula C23H25N5O3S B2985719 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide CAS No. 902593-42-4

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide

Cat. No.: B2985719
CAS No.: 902593-42-4
M. Wt: 451.55
InChI Key: MQDPBNKBJDILGV-UHFFFAOYSA-N
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Description

2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinazoline core with various functional groups, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Functional Group Introduction: The dimethoxy and methyl groups are introduced through selective alkylation or methylation reactions.

    Thioether Formation: The thiol group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Amide Formation: The final step involves the coupling of the triazoloquinazoline derivative with m-tolylbutanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazolines in various chemical reactions.

Biology

Biologically, triazoloquinazolines are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound could be investigated for similar activities, particularly due to its complex structure and functional groups.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development.

Industry

Industrially, compounds like this are valuable for developing new materials, catalysts, or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide would depend on its specific biological target. Generally, triazoloquinazolines can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the thioether and amide groups may enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
  • 2-Methyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
  • N-(m-tolyl)butanamide derivatives

Uniqueness

What sets 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide apart is its specific combination of functional groups and the triazoloquinazoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-6-20(22(29)25-15-9-7-8-13(2)10-15)32-23-26-17-12-19(31-5)18(30-4)11-16(17)21-24-14(3)27-28(21)23/h7-12,20H,6H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDPBNKBJDILGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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